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molecular formula C9H10O3 B1676427 Methyl 4-methoxybenzoate CAS No. 121-98-2

Methyl 4-methoxybenzoate

Cat. No. B1676427
M. Wt: 166.17 g/mol
InChI Key: DDIZAANNODHTRB-UHFFFAOYSA-N
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Patent
US04453018

Procedure details

To a 100 ml three-necked flask equipped for reflux and fitted with a mechanical stirrer was added 2.0 g (0.014 mol) of p-hydroxybenzoic acid, 1.0 g. (0.007 mol) of potassium carbonate, and 5.0 ml (0.059 mol) of dimethyl sulfite. The mixture was heated at 100° C. for four hours and then quenched with 15 ml of water. The organics were taken up with methylene chloride and washed sequentially with 12% caustic solution and water. The extracts were concentrated in vacuo to give 1.28 g of methyl p-methoxybenzoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.007 mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.[C:11](=O)([O-])[O-].[K+].[K+].S([O:21][CH3:22])(OC)=O>>[CH3:11][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:21][CH3:22])=[O:7])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.007 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 ml three-necked flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
for reflux
CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
quenched with 15 ml of water
WASH
Type
WASH
Details
washed sequentially with 12% caustic solution and water
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: CALCULATEDPERCENTYIELD 110%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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